Mal-NO2-Ph-PEG12-NHS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-NO2-Ph-PEG12-NHS is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group and a nitrophenyl group to a PEG chain, which is then linked to an N-hydroxysuccinimide (NHS) ester. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as column chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Mal-NO2-Ph-PEG12-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds.
Conditions: Mild temperatures (room temperature to 37°C), anhydrous solvents, and neutral to slightly basic pH (7-8).
Major Products
The major products formed from these reactions are amide and thioether bonds, which are crucial for the formation of stable PROTAC molecules .
Scientific Research Applications
Mal-NO2-Ph-PEG12-NHS is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of novel drug delivery systems .
Mechanism of Action
Mal-NO2-Ph-PEG12-NHS functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The maleimide group reacts with thiol groups on the target protein, while the NHS ester reacts with primary amines on the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
Maleimide-PEG-NHS: Another PEG-based linker with similar functional groups.
SM(PEG)n Crosslinkers: Heterobifunctional crosslinkers with NHS ester and maleimide groups
Uniqueness
Mal-NO2-Ph-PEG12-NHS is unique due to its specific design for PROTAC applications, providing a balance of stability, reactivity, and solubility that is optimized for selective protein degradation .
Properties
Molecular Formula |
C43H64N4O21 |
---|---|
Molecular Weight |
973.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48) |
InChI Key |
XJAJLTDNLXBATM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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